
乙酰基-钙蛋白酶抑制剂 (184-210)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-calpastatin (184-210): is a synthetic peptide derived from human calpastatin, a potent and selective inhibitor of calpains, which are calcium-dependent cysteine proteases. This peptide is acetylated and comprises the sequence Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 . It is known for its ability to inhibit both calpain I and II, making it a valuable tool in scientific research .
科学研究应用
Ac-calpastatin (184-210) has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Employed to investigate the role of calpains in cellular processes such as apoptosis, cell migration, and signal transduction.
Medicine: Explored for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative disorders and muscular dystrophies.
Industry: Utilized in the development of calpain inhibitors for pharmaceutical research and drug discovery.
作用机制
Biochemical Pathways
The inhibition of calpains by Ac-Calpastatin (184-210) affects various biochemical pathways. Calpains are involved in the regulation of cell motility, cell cycle progression, and apoptosis . By inhibiting these enzymes, Ac-Calpastatin (184-210) can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is soluble in water at a concentration of 1 mg/ml , which could influence its absorption and distribution in the body
Result of Action
The inhibition of calpains by Ac-Calpastatin (184-210) can lead to various molecular and cellular effects. For instance, it has been suggested that the inhibition of calpain can induce an increase in secreted amyloid β-protein 1-42 . This could potentially have implications in the context of neurodegenerative diseases like Alzheimer’s disease.
Action Environment
The action of Ac-Calpastatin (184-210) is influenced by environmental factors such as the concentration of calcium ions, as calpains require micromolar and millimolar calcium concentrations for their activation . Furthermore, the stability of Ac-Calpastatin (184-210) could be affected by factors such as temperature, as it is recommended to be stored at -20°C .
生化分析
Biochemical Properties
Acetyl-Calpastatin (184-210) plays a significant role in biochemical reactions by inhibiting calpains, a family of calcium-dependent cysteine proteases . It interacts with µ-calpain and cathepsin L, with Ki values of 0.2 nM and 6 μM respectively .
Cellular Effects
The effects of Acetyl-Calpastatin (184-210) on cells are primarily through its inhibition of calpains. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Acetyl-Calpastatin (184-210) exerts its effects by binding to calpains and inhibiting their protease activity . This inhibition can lead to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound that can exert long-term effects on cellular function through its inhibition of calpains .
Metabolic Pathways
Acetyl-Calpastatin (184-210) is involved in the calpain metabolic pathway. It interacts with calpain enzymes, leading to changes in metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Ac-calpastatin (184-210) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods: Industrial production of Ac-calpastatin (184-210) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反应分析
Types of Reactions: Ac-calpastatin (184-210) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Cleavage Reagents: TFA for removing the peptide from the resin and deprotecting side chains.
Solvents: DMF, DCM, and water for various stages of synthesis and purification.
Major Products: The major product of these reactions is the fully synthesized and purified Ac-calpastatin (184-210) peptide .
相似化合物的比较
Calpastatin Peptide B27-WT: Another synthetic peptide derived from calpastatin with similar inhibitory properties.
Calpain Inhibitor I: A small molecule inhibitor of calpains with a different mechanism of action.
Calpain Inhibitor II: Another small molecule inhibitor with distinct selectivity and potency profiles.
Uniqueness: Ac-calpastatin (184-210) is unique due to its high selectivity and potency as a calpain inhibitor. Unlike small molecule inhibitors, it is a peptide-based inhibitor, which allows for more specific interactions with the target proteases. Additionally, its reversible inhibition provides a controlled means of modulating calpain activity in various experimental settings .
属性
InChI |
InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHGYXNXOVYIE-DMJQNVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H160N23O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1464.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
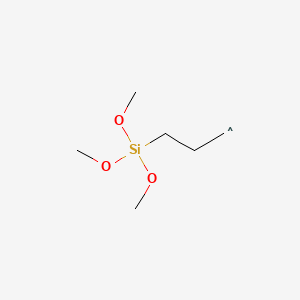
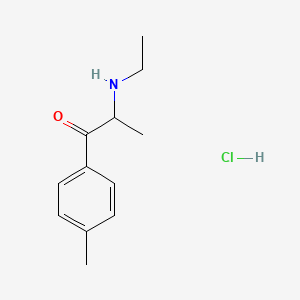
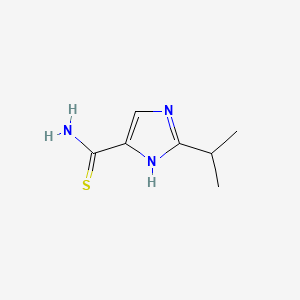
![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
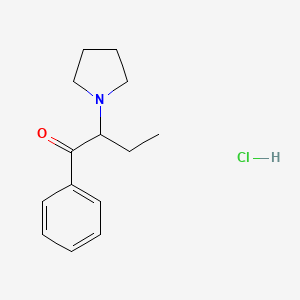


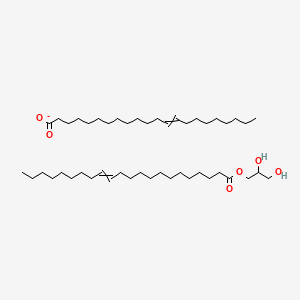
![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)
